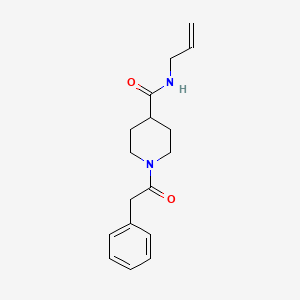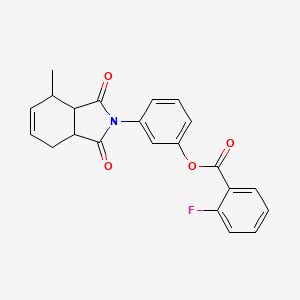![molecular formula C18H16BrClN2O3 B4011182 N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4011182.png)
N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Descripción general
Descripción
The exploration of acetamide derivatives has been a focus of scientific research due to their diverse biological activities and potential applications in various fields. Studies have been conducted to understand their synthesis, structural characteristics, and chemical behaviors.
Synthesis Analysis
The synthesis of acetamide derivatives often involves nucleophilic reactions, reduction processes, and acetylation with acetic anhydride. For instance, a study described the preparation of an acetamide derivative through a two-step process, including reduction and nucleophilic reaction, followed by acetylation (Gouda et al., 2022).
Molecular Structure Analysis
Single-crystal X-ray diffraction is a common technique to confirm the molecular structure of acetamide derivatives. Molecular structural studies often reveal stabilization of the crystal structure through various noncovalent interactions such as hydrogen bonding and π interactions (Gouda et al., 2022).
Chemical Reactions and Properties
Acetamide derivatives participate in a variety of chemical reactions, including halogenation and reactions with aromatic amines to form heterocyclic compounds. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl ring (Jordan & Markwell, 1978).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility and melting points, are often determined by their molecular structure and the nature of their substituents. These properties can significantly affect their application potential and biological activity.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of acetamide derivatives, can be assessed through spectroscopic methods and density functional theory (DFT) calculations. DFT calculations are useful for determining the compound’s stability, chemical reactivity, and the HOMO-LUMO energy differences (Gouda et al., 2022).
Propiedades
IUPAC Name |
N-(4-bromo-5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-8-4-11(19)12(20)6-13(8)21-14(23)7-22-17(24)15-9-2-3-10(5-9)16(15)18(22)25/h2-4,6,9-10,15-16H,5,7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQKZIUNWFMHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4011104.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4011106.png)

![ethyl 4-methyl-2-({2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B4011120.png)
![N-(3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4011126.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4011129.png)
![1-[cyclohexyl(methyl)amino]-3-(2-methoxy-4-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4011135.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4011138.png)
![4-acetylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B4011143.png)


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4011165.png)

![1-butyl-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011176.png)